6-iodo-N-phenylquinazolin-4-amine
Overview
Description
6-iodo-N-phenyl-4-quinazolinamine is a derivative of quinazoline, a class of organic compounds that are widely studied due to their diverse range of biological properties . Quinazolines are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
Quinazolinones, which include 6-iodo-N-phenyl-4-quinazolinamine, can be synthesized through various methods. One common approach involves the reaction of anthranilic acid derivatives with nitrogen nucleophiles . For instance, 6-iodo-2-phenyl-4H-benzoxazin-4-one can react with nitrogen nucleophiles such as formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and/or thiocarbonohydrazide .Chemical Reactions Analysis
Quinazolinone and quinazolinone derivatives, including 6-iodo-N-phenyl-4-quinazolinamine, have been used in the design, synthesis, and biological evaluation of quinazoline-phosphoramidate mustard conjugates as anticancer drugs . They have also been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Scientific Research Applications
Optoelectronic Applications
Quinazolines, including structures similar to 6-iodo-N-phenyl-4-quinazolinamine, have been extensively researched for their applications in optoelectronics. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems exhibit electroluminescent properties, crucial for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, these compounds are of interest for nonlinear optical materials and colorimetric pH sensors, highlighting their versatility and importance in the field of optoelectronics and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Applications
Quinazoline derivatives, including molecules structurally related to 6-iodo-N-phenyl-4-quinazolinamine, have shown promising anticancer properties. These compounds have been identified as potent inhibitors of various cancer pathways, including EGFR inhibition, which is crucial for cancer treatment. The development of new quinazoline compounds as anticancer drugs remains a promising field due to their ability to inhibit both wild-type and mutated EGFR, along with other therapeutic protein targets. This highlights the compound's potential in developing novel therapeutic agents for cancer treatment, showcasing its importance in medicinal chemistry and drug development (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Future Directions
Quinazolinone and quinazolinone derivatives, including 6-iodo-N-phenyl-4-quinazolinamine, continue to be areas of interest in medicinal chemistry due to their diverse range of biological properties . Future investigation of quinazolinone structure could give some more hopeful results in the field of medicinal chemistry .
Properties
IUPAC Name |
6-iodo-N-phenylquinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASBYYVOUWGWTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352375 | |
Record name | 6-iodo-N-phenylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455887-98-6 | |
Record name | 6-iodo-N-phenylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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